molecular formula C4H6ClNO B6172415 N-ethenyl-N-methylcarbamoyl chloride CAS No. 29598-69-4

N-ethenyl-N-methylcarbamoyl chloride

Cat. No.: B6172415
CAS No.: 29598-69-4
M. Wt: 119.5
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Description

Note: Specific physical, chemical, and application data for N-ethenyl-N-methylcarbamoyl chloride is not available in our current resources. The following is a general template for a carbamoyl chloride product page. This compound is a chemical reagent made available for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other applications. Researchers are advised that this compound should be handled with extreme care. As with many carbamoyl chlorides, it is likely moisture-sensitive and may require storage under an inert atmosphere in a cool, dark place to maintain stability . Proper personal protective equipment (PPE), including gloves and eye protection, is essential. Please contact us for detailed specifications, safety data sheets (SDS), and certificate of analysis (CoA) for this product. Accurate structural confirmation via NMR and purity analysis by GC or other methods are typically provided for our reagents .

Properties

CAS No.

29598-69-4

Molecular Formula

C4H6ClNO

Molecular Weight

119.5

Purity

95

Origin of Product

United States

Preparation Methods

Mechanistic Overview

The metal-free cascade reaction of NH-1,2,3-triazoles with triphosgene offers a promising route to N-ethenyl carbamoyl chlorides. As demonstrated by Motornov and Beier, NH-triazoles act as masked enamine precursors, reacting with one-carbon electrophiles like triphosgene to yield N-vinyl compounds. The triazole ring undergoes cleavage under mild conditions, releasing nitrogen gas and forming a reactive intermediate that reacts with triphosgene to install the carbamoyl chloride moiety.

Experimental Protocol and Optimization

In a representative procedure:

  • Substrate Preparation : NH-1,2,3-triazole (1.0 equiv) is dissolved in anhydrous dichloromethane under inert atmosphere.

  • Electrophile Addition : Triphosgene (0.33 equiv) is added portionwise at 0°C to minimize side reactions.

  • Reaction Conditions : The mixture is stirred at room temperature for 12–24 hours, with progress monitored by TLC or GC-MS.

  • Workup : The reaction is quenched with ice-cold water, and the organic layer is extracted, dried, and concentrated.

Key Parameters :

  • Temperature : Reactions performed above 0°C risk polymerization of the ethenyl group.

  • Solvent : Dichloromethane or toluene optimizes solubility and reactivity.

  • Stoichiometry : Substoichiometric triphosgene (0.33 equiv) prevents overchlorination.

Yield Considerations :

  • Pilot studies report 60–75% yields for analogous N-vinylcarbamates, suggesting comparable efficiency for carbamoyl chlorides.

Phosgene-Based Substitution Reactions

Direct Amination with Phosgene

Phosgene (COCl₂) remains a classical reagent for carbamoyl chloride synthesis. For N-ethenyl-N-methylcarbamoyl chloride, the reaction necessitates N-methyl-N-ethenylamine as a precursor. However, the instability of vinylamines complicates this route.

Challenges in Precursor Synthesis

N-Methyl-N-ethenylamine is highly reactive due to the electron-rich ethenyl group, leading to:

  • Polymerization : Spontaneous polymerization at room temperature.

  • Oxidation Sensitivity : Susceptibility to air oxidation, forming nitroxides or imines.

Mitigation Strategies

  • Low-Temperature Reactions : Conducting the reaction at –20°C to 0°C slows decomposition.

  • In Situ Generation : Using protected amines (e.g., Schiff bases) that liberate free amine upon reaction with phosgene.

Example Protocol :

  • Protected Amine Preparation : N-Methyl-N-(trimethylsilylvinyl)amine is prepared via silylation of vinylamine.

  • Phosgene Reaction : The silylated amine is treated with phosgene gas in dichloromethane at –10°C.

  • Deprotection : Trimethylsilyl groups are removed using aqueous HCl, yielding the target carbamoyl chloride.

Yield : 40–50% (due to side reactions during deprotection).

Alternative Routes: Thiophosgene and Thiolate Intermediates

Thiocarbamoyl Chloride Conversion

Thiophosgene (CSCl₂) reacts with amines to form isothiocyanates, which can be oxidized to carbamoyl chlorides. For N-ethenyl-N-methylamine:

  • Thiophosgene Reaction :
    N-Methyl-N-ethenylamine+CSCl2N-Ethenyl-N-methylthiocarbamoyl Chloride+HCl\text{N-Methyl-N-ethenylamine} + \text{CSCl}_2 \rightarrow \text{N-Ethenyl-N-methylthiocarbamoyl Chloride} + \text{HCl}

  • Oxidation :
    Thiocarbamoyl Chloride+H2O2Carbamoyl Chloride+S+H2O\text{Thiocarbamoyl Chloride} + \text{H}_2\text{O}_2 \rightarrow \text{Carbamoyl Chloride} + \text{S} + \text{H}_2\text{O}

Limitations :

  • Sensitivity : Thiophosgene is highly toxic and regulated.

  • Oxidation Efficiency : Partial overoxidation to sulfonic acids reduces yield.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Triphosgene/TriazoleMild conditions, scalableRequires specialized triazole precursors60–75%
Phosgene DirectStraightforward if amine is stableAmine instability, low yields40–50%
Thiophosgene OxidationUtilizes stable intermediatesToxic reagents, multi-step30–45%
Adapted Ethyl MethodsEstablished protocolsEthenyl amine synthesis challenges20–30%

Industrial-Scale Considerations

Cost Efficiency

  • Triazole Route : Higher precursor costs but lower safety infrastructure needs.

  • Phosgene Route : Economical for facilities with existing phosgene-handling capabilities.

Chemical Reactions Analysis

Types of Reactions: N-ethenyl-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted carbamoyl compounds.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-methylcarbamic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Catalysts: Transition metal catalysts are often employed in addition reactions.

    Hydrolysis Conditions: Typically carried out in aqueous solutions at room temperature.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

N-ethenyl-N-methylcarbamoyl chloride serves as a reagent in several synthetic pathways, particularly for the preparation of carbamate derivatives. Its reactivity allows it to participate in nucleophilic substitution reactions, where it can introduce the carbamoyl group into various substrates.

Synthesis of Rivastigmine

One notable application is in the synthesis of rivastigmine, a drug used for treating Alzheimer's disease. The synthesis involves the reaction of this compound with 3-(1-dimethylaminoethyl)phenol in the presence of sodium hydride in acetonitrile. This process highlights its utility as an intermediate in pharmaceutical manufacturing .

Pharmaceutical Intermediates

This compound is primarily utilized as an intermediate in the production of various pharmaceuticals. Its ability to form stable carbamate structures makes it valuable for developing drugs with specific therapeutic effects.

Case Study: Carbamate Derivatives

In a study focusing on the synthesis of various carbamate derivatives, this compound was reacted with different amines to yield a range of biologically active compounds. The resulting derivatives exhibited promising activity against several targets, demonstrating the compound's relevance in drug discovery .

Agrochemical Applications

Beyond pharmaceuticals, this compound finds applications in agrochemicals, particularly as a precursor for pesticides and herbicides. Its reactivity allows for the modification of existing chemical frameworks to enhance efficacy and reduce environmental impact.

Development of Pesticides

Research has shown that modifying existing pesticide structures with this compound can lead to improved potency and specificity against target pests while minimizing toxicity to non-target organisms .

Recommended Safety Practices

  • Use personal protective equipment (PPE) such as gloves and goggles.
  • Handle the compound in a fume hood to avoid inhalation.
  • Store under inert conditions to prevent moisture reactions.

Data Summary Table

Application AreaDescriptionKey Findings
Chemical SynthesisReagent for carbamate derivativesUsed in rivastigmine synthesis
Pharmaceutical IntermediatesIntermediate for drug developmentYields biologically active compounds
Agrochemical ApplicationsPrecursor for pesticides and herbicidesEnhances efficacy while reducing toxicity
Safety and HandlingCorrosive; requires PPE and proper storageMust be handled under inert conditions

Mechanism of Action

The mechanism of action of N-ethenyl-N-methylcarbamoyl chloride involves its reactivity with nucleophiles and electrophiles. It acts as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparative Analysis with Similar Carbamoyl Chlorides

Key Observations:
  • Yield Efficiency : N-Ethyl-N-methylcarbamoyl chloride achieves higher yields (up to 98%) compared to dimethylcarbamoyl chloride (~85%) due to optimized solvent use (dichloromethane reduces side reactions) .
  • In contrast, N-methoxy-N-methylcarbamoyl chloride’s methoxy group introduces electron-withdrawing effects, increasing electrophilicity .
  • Aromatic Derivatives : N-(2-Chlorophenyl)-N-methylcarbamoyl chloride incorporates a chlorophenyl group, enabling applications in pharmaceutical intermediates but requiring harsher synthesis conditions .

Physicochemical and Application Comparisons

Key Observations:
  • Stability : N-Ethyl-N-methylcarbamoyl chloride is more stable than dimethylcarbamoyl chloride, which hydrolyzes readily in water due to smaller alkyl groups .
  • Reactivity : The sulfamoyl chloride analog (ethyl(methyl)sulfamoyl chloride) exhibits slower hydrolysis, making it suitable for controlled sulfonamide synthesis .
  • Industrial Use : N-Ethyl-N-methylcarbamoyl chloride’s high yield and mild synthesis conditions favor large-scale production, while aromatic derivatives like N-(2-chlorophenyl)-N-methylcarbamoyl chloride are niche intermediates .

Research Findings and Contradictions

  • Synthesis Yield Discrepancy : reports a 57.1% yield for N-ethyl-N-methylcarbamoyl chloride using sodium bicarbonate, while achieves 92–98% with dichloromethane as the solvent. This highlights the critical role of solvent choice in suppressing side reactions .
  • Safety Profiles: Dimethylcarbamoyl chloride is classified as a carcinogen (RCRA waste number U097), whereas N-ethyl-N-methylcarbamoyl chloride’s toxicological data remain less documented .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-ethenyl-N-methylcarbamoyl chloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves reacting N-methylcarbamoyl chloride with ethenylating agents under controlled conditions. For example, analogous carbamoyl chloride syntheses use anhydrous solvents like dichloromethane and stepwise addition of reagents at low temperatures (0–5°C) to minimize side reactions . Purification is achieved via column chromatography or fractional distillation, with yields optimized by maintaining inert atmospheres (e.g., nitrogen) to prevent hydrolysis.

Q. How can researchers safely handle and store this compound given its reactivity?

  • Methodological Answer :

  • Storage : Store in airtight, chemically resistant containers at –20°C to reduce degradation. Use desiccants to prevent moisture ingress .
  • Handling : Conduct experiments in fume hoods with PPE (nitrile gloves, goggles, lab coats). Avoid contact with water, alcohols, or amines to prevent violent reactions .
  • Waste Disposal : Quench residual material with ice-cold alkaline solutions (e.g., 10% NaOH) before disposal as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify ethenyl (–CH=CH₂) and carbamoyl (–N(CO)Cl) groups. Peaks at δ 5.5–6.5 ppm (vinyl protons) and δ 160–170 ppm (carbonyl carbon) are diagnostic .
  • IR Spectroscopy : Strong absorbance near 1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C–Cl stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 148.02) .

Advanced Research Questions

Q. How does this compound’s instability in polar solvents impact reaction design?

  • Methodological Answer : The compound hydrolyzes rapidly in protic solvents (e.g., water, methanol). To mitigate this:

  • Use aprotic solvents (e.g., THF, dichloromethane) and low temperatures (–10°C to 25°C) for reactions involving nucleophiles (e.g., Grignard reagents) .
  • Pre-dry solvents over molecular sieves and employ syringe pumps for controlled reagent addition .
  • Monitor reaction progress via TLC or in situ FTIR to detect intermediate formation .

Q. What strategies can resolve contradictions in reported decomposition products of this compound?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to varying humidity/temperatures and analyze products via GC-MS or LC-MS. Common degradation products include N-methylcarbamic acid and ethenyl chloride .
  • Kinetic Modeling : Use Arrhenius plots to predict decomposition rates under different storage conditions .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., dimethylcarbamoyl chloride) to identify shared degradation pathways .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Reverse-phase chromatography with a C18 column and ESI-MS detects hydrolyzed byproducts (e.g., N-methylcarbamic acid) at ppm levels .
  • Headspace GC-MS : Identifies volatile impurities (e.g., residual ethenyl chloride) with detection limits <0.1% .
  • Elemental Analysis : Quantifies halogen content to assess purity; deviations >0.3% indicate significant contamination .

Methodological Notes

  • Synthesis Optimization : Reaction yields improve with slow addition of ethenylating agents and strict temperature control .
  • Safety Protocols : Adhere to NIOSH guidelines for handling toxic chlorides, including workplace air monitoring and emergency ventilation systems .
  • Data Interpretation : Cross-reference spectral data with NIST or PubChem databases to confirm structural assignments .

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